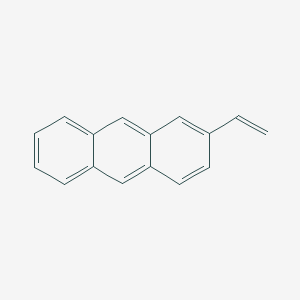

2-乙烯基蒽

描述

Synthesis Analysis

The synthesis of 2-vinylanthracene derivatives often involves complex reactions including the formation of anthracene-based bimetallic ruthenium vinyl complexes. These complexes are synthesized by treating anthracene-based ethynes with specific ruthenium compounds and characterized through techniques like NMR, X-ray diffraction, and elemental analysis (Ou et al., 2011). Furthermore, polymerization processes, such as the cationic polymerization of 9-vinylanthracene, demonstrate the vinyl group's reactivity, forming polymers with unique structures and properties (Michel, 1964).

Molecular Structure Analysis

Studies on the molecular structure of 2-vinylanthracene derivatives reveal variations in planarity and steric hindrance, affecting their physical and electronic properties. For instance, certain ruthenium vinyl complexes exhibit more planar structures, contributing to their optical electronic properties, including strong fluorescence emission due to reduced steric hindrance (Ou et al., 2011).

Chemical Reactions and Properties

2-Vinylanthracene undergoes interesting chemical reactions, such as highly selective rotational isomerization in the excited singlet state, demonstrating unique reactivity patterns under specific conditions (Arai et al., 1989). Additionally, the polymerization of 9-vinylanthracene with oxygen to produce poly(9-vinyl anthracene peroxide) highlights its potential in creating novel polymeric materials with distinct properties (Pal & De, 2013).

Physical Properties Analysis

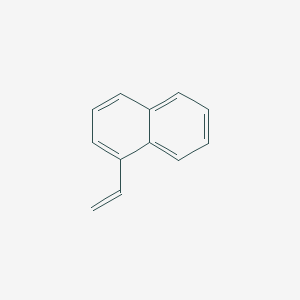

The physical properties of 2-vinylanthracene derivatives, such as fluorescence emission and piezofluorochromic properties, are significantly influenced by their molecular structure. For example, the fluorescence emission of poly(2-vinylnaphthalene) with specific substituents reveals insights into the effects of molecular conformation and aggregation on optical properties (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-vinylanthracene and its derivatives, including reactivity towards polymerization and the formation of copolymers, offer versatile applications in material science. The synthesis and characterization of polymers derived from 2-vinylanthracene, such as those exhibiting blue fluorescence and conductive properties, highlight the compound's utility in developing new materials with desirable optical and electronic characteristics (Wang & Leung, 2013).

科研应用

爆炸物识别:基于乙烯基蒽衍生物的化合物,包括2-乙烯基蒽衍生物,在溶液和固态中显示出作为爆炸物识别的敏感和选择性传感器的潜力,适用于现场应用 (Chowdhury & Mukherjee, 2016)。

荧光单体用于分子印迹聚合物(MIPs):已确定9-(胍基甲基)-10-乙烯基蒽为MIPs的合适荧光单体,表现出与羧酸或羧酸盐的络合作用,并在共聚合中高产率 (Zhang, Verboom, & Reinhoudt, 2001)。

pH感应应用:基于蒽的共聚物,包括从乙烯基蒽衍生的共聚物,与碳纳米管结合时对pH变化呈现出增强的线性响应,使其在pH感应应用中有用 (Lawrence & Robinson, 2007)。

聚合物研究:对聚(2-乙烯基萘)和聚(2-叔丁基-6-乙烯基萘)聚合物的研究表明,叔丁基基团可以降低从萘到蒽色团的能量转移效率,影响给体寿命 (Nakahira, Sasaoka, Iwabuchi, & Kojima, 1982)。

聚合物化学研究:已探索了9-乙烯基蒽的阳离子聚合以产生聚-9,10-二甲基蒽,展示了其聚合潜力 (Michel, 1964)。

光二聚研究:已研究了9-乙烯基蒽的高效荧光和红移激聚发射,表明光二聚的碰撞机制和光二聚猝灭 (Ebeid, El‐Gamal, & Morsi, 1986)。

分子组装研究:已研究了9-乙烯基蒽在表面形成分子组装的行为,揭示了分子之间的显著π-π相互作用 (Hossain, Kato, Jung, Kim, & Kawai, 2013)。

Safety And Hazards

性质

IUPAC Name |

2-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJXKVJBAHQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403010 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylanthracene | |

CAS RN |

2026-16-6 | |

| Record name | 2-vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

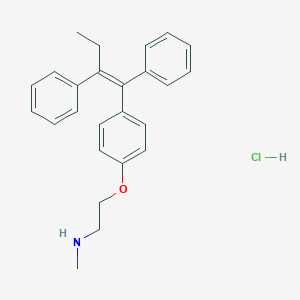

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)